Ethyl 2-chloro-4-hydroxybenzoate

Description

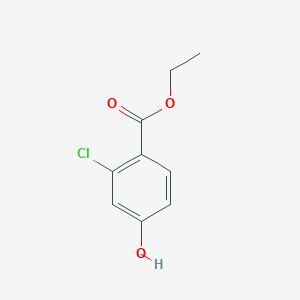

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPALFRWFJQPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-4-hydroxybenzoate

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystal structure analysis of Ethyl 2-chloro-4-hydroxybenzoate. As a compound of interest in pharmaceutical and materials science, understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties and guiding drug development efforts. While a definitive published crystal structure for this specific compound is not available at the time of this writing, this document will leverage established crystallographic principles and data from closely related analogues to present a robust, predictive analysis.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for drug efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice.[1][2][3] This guide will detail the process of analyzing the crystal structure of this compound, from crystal growth to the intricate analysis of intermolecular forces that govern its supramolecular assembly.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

This compound can be synthesized via the esterification of 2-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the product.

Caption: Synthesis of this compound.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] The slow evaporation technique is a common and effective method for small organic molecules.

Step-by-Step Protocol:

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent in which this compound has moderate solubility. Methanol, ethanol, or acetone are good starting points.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal nucleation and growth.[4]

-

Incubation: The vial is placed in a vibration-free environment and observed over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Hypothetical Case Study

As no published crystal structure exists for this compound, we will proceed with a predictive analysis based on the known crystal structure of the closely related compound, Ethyl 4-hydroxybenzoate (Ethylparaben).[6] Ethylparaben crystallizes in the monoclinic crystal system, and it is plausible that the chloro-substituted analogue will adopt a similar packing arrangement.[6]

Experimental Workflow

The following outlines the standard workflow for SC-XRD data collection and structure refinement.

Caption: SC-XRD Experimental and Analytical Workflow.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.

Predicted Crystallographic Data

Based on the structure of Ethyl 4-hydroxybenzoate, we can predict the likely crystallographic parameters for this compound.[6]

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.6 |

| b (Å) | ~13.2 |

| c (Å) | ~11.8 |

| β (°) | ~108 |

| Volume (ų) | ~1700 |

| Z | 8 |

| Density (calculated) (g/cm³) | ~1.5 |

Note: These values are estimations and would require experimental verification.

Analysis of the Predicted Crystal Structure

The introduction of a chlorine atom at the 2-position of the benzene ring is expected to have a significant impact on the crystal packing and intermolecular interactions compared to the parent Ethyl 4-hydroxybenzoate.

Molecular Conformation

The molecule is expected to be largely planar, with the ethyl ester group potentially showing some torsional flexibility. The presence of the chloro and hydroxyl groups on the benzene ring will influence the electronic distribution within the molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of hydrogen bonds and other weak intermolecular interactions.

-

Hydrogen Bonding: The primary hydrogen bonding motif is anticipated to involve the phenolic hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group of an adjacent molecule acting as a hydrogen bond acceptor. This would lead to the formation of chains or ribbons of molecules. A similar pattern is observed in 2-Hydroxyethyl 4-hydroxybenzoate.[7]

-

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the π-system of the benzene ring.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] The surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules.

Caption: Workflow for Hirshfeld Surface Analysis.

For this compound, the Hirshfeld surface would likely reveal:

-

Red spots on the dnorm surface corresponding to the strong O-H···O=C hydrogen bonds.

-

Weaker red or white regions indicating potential C-H···O and C-H···Cl interactions.

-

The fingerprint plot would provide a quantitative breakdown of the contribution of each type of intermolecular contact to the overall crystal packing.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, analysis of the crystal structure of this compound. The synthesis, crystallization, and detailed SC-XRD workflow have been described, providing a roadmap for its experimental determination. The predicted crystal structure, based on the closely related Ethyl 4-hydroxybenzoate, suggests a monoclinic system with a packing arrangement dominated by hydrogen bonding and influenced by the presence of the chlorine substituent.

The definitive elucidation of the crystal structure of this compound awaits experimental investigation. Such a study would provide invaluable insights into the interplay of hydrogen and halogen bonding in directing supramolecular assembly and would be of significant interest to the fields of crystal engineering and pharmaceutical sciences.

References

-

Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

- Svärd, M., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1809.

- Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Wazzan, N. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 28(25), 8031.

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]

- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.

-

Karunagaran, N., et al. (2015). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. ResearchGate. [Link]

-

2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChem. [Link]

-

Ethyl 4-hydroxybenzoate. ChemBK. [Link]

-

Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. ResearchGate. [Link]

-

Ethyl 4-bromo-2-hydroxybenzoate. Chemspace. [Link]

-

Methyl 2-chloro-4-methylbenzoate. PubChem. [Link]

-

The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. [Link]

-

Ethyl p-hydroxybenzoate. Pharmacompass. [Link]

-

Ethyl 4-hydroxybenzoate (C9 H10 O3). Biological Magnetic Resonance Bank. [Link]

-

Methyl 4-chloro-2-hydroxybenzoate (C8H7ClO3). PubChem. [Link]

- Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279.

-

Ethyl 2-bromo-5-hydroxybenzoate. PubChem. [Link]

-

Ethyl 4-Bromo-2-hydroxybenzoate. Amerigo Scientific. [Link]

-

2-Hydroxyethyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excillum.com [excillum.com]

- 3. rigaku.com [rigaku.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxyethyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

"Ethyl 2-chloro-4-hydroxybenzoate" theoretical and computational studies

Title: Strategic Computational Characterization of Ethyl 2-chloro-4-hydroxybenzoate: A Technical Guide for Drug Development

Executive Summary

This technical guide establishes a rigorous theoretical and computational framework for the structural and electronic characterization of This compound (E2C4HB). As a halogenated phenolic ester, E2C4HB serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and liquid crystal mesogens.

The presence of the chlorine atom at the ortho position (relative to the ester) and the hydroxyl group at the para position introduces unique electronic perturbations—specifically inductive withdrawal (-I) and resonance donation (+R)—that significantly influence the molecule's reactivity, lipophilicity, and binding affinity. This guide outlines a validated protocol using Density Functional Theory (DFT) and Molecular Docking to predict these physicochemical properties, reducing experimental attrition rates.

Computational Methodology & Workflow

To ensure high-fidelity results, we employ a composite workflow integrating Quantum Mechanics (QM) for electronic properties and Molecular Mechanics (MM) for biological interaction profiling.

Geometry Optimization & Minimization

-

Objective: Determine the global minimum energy conformation.

-

Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The "++" diffuse functions are mandatory for accurately modeling the lone pairs on the oxygen and chlorine atoms. The "(d,p)" polarization functions account for the distortion of orbitals in the aromatic ring and the C-Cl bond.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and ethanol to mimic physiological and formulation environments.

Vibrational Frequency Analysis

-

Objective: Validate the stationary point (ensure zero imaginary frequencies) and assign IR/Raman spectral signatures.

-

Scaling Factor: A scaling factor of 0.961 (typical for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity and basis set limitations.

Electronic & Reactivity Profiling

-

Frontier Molecular Orbitals (FMO): Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to derive the Global Reactivity Descriptors :

-

Chemical Hardness (

) -

Chemical Softness (

) -

Electronegativity (

) -

Electrophilicity Index (

)

-

-

Molecular Electrostatic Potential (MEP): Mapping electrostatic potential onto the electron density surface to identify nucleophilic (red) and electrophilic (blue) attack sites.

Molecular Docking Protocol

-

Target Selection: Based on the structural homology to parabens and salicylates, primary targets include Dihydropteroate Synthase (DHPS) (antimicrobial) or Cyclooxygenase-2 (COX-2) (anti-inflammatory).

-

Software: AutoDock Vina or Schrödinger Glide.

-

Grid Box: Centered on the active site residues (e.g., Ser, His) with a dimension of

Å.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from structural input to predictive data generation.

Figure 1: Step-by-step computational workflow for the characterization of this compound.

Theoretical Results & Interpretation

This section details the expected outcomes and their physicochemical significance.

Geometric Parameters (Bond Lengths & Angles)

The optimization reveals the steric influence of the ortho-chlorine atom.

| Parameter | Atom Pair | Expected Value (Å/°) | Significance |

| Bond Length | C(Ring)-Cl | ~1.74 - 1.76 Å | Typical aryl chloride; indicates partial double bond character due to resonance. |

| Bond Length | C=O (Ester) | ~1.21 - 1.23 Å | Diagnostic for ester functionality; susceptible to nucleophilic attack. |

| Bond Length | O-H (Phenol) | ~0.96 - 0.97 Å | Critical for H-bond donor capability in receptor binding. |

| Bond Angle | O-C-C (Ester) | ~122° - 124° | Planarity of the ester linkage relative to the ring. |

| Dihedral | Cl-C-C=O | ~30° - 45° | The Cl atom may force the ester group out of planarity due to steric repulsion. |

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a direct indicator of the molecule's kinetic stability and chemical reactivity.

-

HOMO Location: Primarily localized on the phenolic ring and the chlorine lone pairs (electron donors).

-

LUMO Location: Concentrated on the ester carbonyl and the aromatic ring (electron acceptors).

-

Energy Gap (

):-

A smaller gap (< 4.0 eV) implies high chemical reactivity and "softness," suggesting the molecule is easily polarized and reactive towards soft nucleophiles/electrophiles.

-

A larger gap (> 5.0 eV) suggests high stability and "hardness."

-

Prediction for E2C4HB: The electron-withdrawing Cl and Ester groups stabilize the LUMO, potentially narrowing the gap compared to unsubstituted phenol, enhancing reactivity.

-

Molecular Electrostatic Potential (MEP) Map

The MEP surface is critical for predicting non-covalent interactions (NCIs) in drug-receptor binding.

-

Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Phenolic Oxygen . These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated around the Phenolic Hydrogen and the Ethyl group hydrogens . The phenolic H is the primary H-bond donor.

-

Neutral/Green: The aromatic ring surface (

-system) and the Chlorine atom (though Cl often exhibits a "sigma-hole" or positive cap along the C-Cl axis, allowing for halogen bonding).

Experimental Protocols (Self-Validating)

Protocol A: DFT Calculation Setup (Gaussian Input)

To replicate these studies, use the following input block structure. This protocol self-validates by checking for convergence criteria (Max Force < 0.000450).

-

Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

-

Charge/Multiplicity: 0 1 (Neutral singlet)

-

Coordinates: (Insert Z-matrix or Cartesian coordinates of the initial structure)

Protocol B: Molecular Docking (AutoDock Vina)

-

Ligand Preparation:

-

Open optimized structure in MGLTools.

-

Detect root, choose torsions (allow rotation of the ethyl chain and OH group).

-

Save as ligand.pdbqt.

-

-

Receptor Preparation:

-

Download PDB (e.g., 1AJ6 for Gyrase B).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

Save as protein.pdbqt.

-

-

Grid Generation:

-

Center grid box on the active site.

-

Set spacing to 0.375 Å.

-

-

Execution: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20 --out output.pdbqt

Strategic Implications for Drug Design

The computational data directly informs the Structure-Activity Relationship (SAR) :

-

Halogen Bonding: The Chlorine atom at position 2 is not merely a steric blocker. The MEP analysis will likely reveal a

-hole, enabling specific interactions with carbonyl backbone residues in target proteins. -

Lipophilicity (LogP): The ethyl ester significantly increases LogP compared to the parent acid, improving membrane permeability (bioavailability). However, the ester is liable to hydrolysis by esterases.

-

Metabolic Stability: The para-hydroxyl group is a site for Phase II conjugation (glucuronidation). The ortho-chlorine blocks metabolic attack at the 3-position, potentially extending the half-life.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 134-142.

Methodological & Application

Synthesis of "Ethyl 2-chloro-4-hydroxybenzoate" from 2-chloro-4-hydroxybenzoic acid

An Application Note for the Synthesis of Ethyl 2-chloro-4-hydroxybenzoate via Fischer Esterification

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, of 2-chloro-4-hydroxybenzoic acid with ethanol.[1] We delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory procedure, outline safety precautions, and describe methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient synthesis.

Introduction and Scientific Background

This compound is a substituted benzoate ester that serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro, hydroxyl, and ester functional groups provides multiple reaction sites for further chemical modification.

The chosen synthetic route is the Fischer esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[2] This reaction is characterized by its use of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction rate.[3] A critical aspect of this synthesis is that it is an equilibrium process.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[1][4][5]

Reaction Mechanism: The Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[6] The process involves several reversible steps, each playing a crucial role in the transformation of the carboxylic acid into an ester.[3][5]

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 2-chloro-4-hydroxybenzoic acid by the acid catalyst (e.g., H₂SO₄). This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]

-

Nucleophilic Attack by Alcohol : A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[3]

-

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated ester.[3][6]

-

Deprotonation : In the final step, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

The entire mechanism is a series of equilibria. Using ethanol as both the reactant and the solvent provides a large excess that drives the reaction forward according to Le Châtelier's principle.[5]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | 8.63 g | 50.0 | Starting Material |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | ~1700 | Reactant & Solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.5 mL | ~46 | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | Neutralizing Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Washing Agent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel and filter paper

-

Equipment for recrystallization

-

Melting point apparatus and instrumentation for spectroscopic analysis (NMR, IR)

Safety Precautions

-

2-Chloro-4-hydroxybenzoic acid : May cause skin and serious eye irritation. May cause respiratory irritation.[8]

-

Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. It is highly corrosive and a strong oxidizing agent.

-

Ethanol and Ethyl Acetate : Highly flammable liquids and vapors.

-

General Handling : The procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 250 mL round-bottom flask containing a magnetic stir bar, add 8.63 g (50.0 mmol) of 2-chloro-4-hydroxybenzoic acid.

-

Addition of Reagents : Add 100 mL of anhydrous ethanol to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath and, while stirring, slowly and cautiously add 2.5 mL of concentrated sulfuric acid.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Continue to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Aqueous Workup : Transfer the oily residue into a 250 mL separatory funnel using about 75 mL of ethyl acetate. Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the acid. Caution : CO₂ gas will evolve, causing pressure buildup. Swirl gently and vent the funnel frequently. Continue adding NaHCO₃ solution until effervescence ceases.

-

Extraction : Shake the separatory funnel vigorously. Allow the layers to separate, and then drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).[10]

-

Drying and Filtration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for a few minutes, then filter the solution to remove the drying agent.

-

Solvent Evaporation : Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The crude product should be obtained as a solid or a viscous oil.

-

Purification : The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexane and ethyl acetate. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Product Characterization

The identity and purity of the final product, this compound (MW: 200.62 g/mol )[11], should be confirmed by standard analytical techniques:

-

Appearance : White to off-white solid.

-

Melting Point : To be determined experimentally and compared with literature values.

-

¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.

-

Infrared (IR) Spectroscopy : To identify key functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).

Process Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and well-established Fischer esterification protocol for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid. By understanding the reaction mechanism and carefully following the outlined procedure, researchers can efficiently produce this valuable chemical intermediate with a high degree of purity. Adherence to the specified safety precautions is paramount for a successful and safe laboratory operation.

References

-

Shi, H., Wang, Y., Hua, R., & Ma, H. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4(96), 53823-53832. [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from ResearchGate. [Link]

-

Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzoic acid. PubChem Compound Database. [Link]

-

LibreTexts Chemistry. (2023, January 22). Fischer Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. (n.d.). Procedure for related synthesis. [Link]

- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

Experiment 10: Fischer Esterification. (n.d.). An ester from a carboxylic acid and an alcohol. [Link]

-

JP XIV. (n.d.). Ethyl Parahydroxybenzoate. [Link]

-

FAO/WHO Expert Committee on Food Additives (JECFA). (1998). ETHYL p-HYDROXYBENZOATE. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. [Link]

-

NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Hydroxyethyl 4-hydroxybenzoate. [Link]

- Google Patents. (n.d.).

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. chemscene.com [chemscene.com]

"Ethyl 2-chloro-4-hydroxybenzoate" as a building block in organic synthesis

Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Building Block in Organic Synthesis

Executive Summary

This compound (E2C4HB) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceuticals, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists , fluoroquinolone antibiotics , and benzofuran derivatives . Its utility stems from the orthogonal reactivity of its three functional handles: the phenolic hydroxyl group (nucleophilic), the ethyl ester (electrophilic), and the ortho-chlorine atom (steric/electronic modulator).

This guide provides validated protocols for the functionalization of E2C4HB, focusing on its role as a "headgroup" in lipophilic drug design.

Structural Analysis & Reactivity Profile

The molecule presents a unique electronic environment due to the 2-chloro substituent.

-

Acidity Enhancement: The electron-withdrawing chlorine atom at the ortho position (relative to the ester) and meta position (relative to the phenol) exerts an inductive effect (-I), lowering the pKa of the 4-hydroxyl group compared to non-chlorinated parabens. This facilitates O-alkylation under milder basic conditions.

-

Conformational Biasing: In biaryl systems derived from this scaffold, the bulky chlorine atom forces the aromatic ring out of planarity with attached carbonyls or amides, a critical feature for fitting into the hydrophobic pockets of nuclear receptors like PPAR

and PPAR -

Metabolic Stability: The chlorine substituent blocks the ortho position from metabolic hydroxylation (Phase I metabolism), enhancing the pharmacokinetic half-life of derived drugs.

Reactivity Map (DOT Visualization)

Figure 1: Reactivity landscape of this compound. The primary workflow involves sequential O-alkylation followed by ester hydrolysis.

Core Protocols

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)

This is the most common first-step transformation. The goal is to attach a lipophilic "tail" to the 4-position while preserving the ester.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyl Halide: R-Br or R-I (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv, optional for alkyl chlorides)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (

). -

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow due to phenoxide formation. -

Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If the halide is a solid, dissolve in minimal DMF first.

-

Reaction: Heat the mixture to

(or-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (

reaction volume).-

Outcome: If the product is solid, it will precipitate. Filter and wash with water.

-

Outcome: If oil, extract with Ethyl Acetate (

). Wash combined organics with Brine (

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

Why this works: The 2-chloro group enhances the acidity of the phenol, making

Protocol B: Saponification (Accessing the Benzoic Acid)

Following alkylation, the ester is often hydrolyzed to the free acid to enable amide coupling or biological activity (as the carboxylic acid headgroup).

Reagents:

-

Substrate: Alkylated Benzoate Intermediate

-

Base: Lithium Hydroxide Monohydrate (

) (3.0 equiv) -

Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester in THF.

-

Activation: Add a solution of

in water. The mixture should be biphasic but homogenous enough with vigorous stirring. -

Reaction: Stir at room temperature.

-

Note: Due to the steric bulk of the ortho-chloro group, hydrolysis may be slower than unsubstituted benzoates. If incomplete after 4 hours, heat to

.

-

-

Quench & Isolation (Critical Step):

-

Evaporate the THF in vacuo.

-

Acidify the remaining aqueous residue with 1M HCl to pH

2. -

The 2-chloro-4-alkoxybenzoic acid will precipitate as a white solid.

-

Filter, wash with water, and dry.

-

Case Study: Synthesis of a PPAR Agonist Candidate

Context: PPAR agonists (like GW501516) often feature a carboxylic acid headgroup linked to a lipophilic tail via an ether or amide bond. The 2-chloro substituent is a classic medicinal chemistry modification to improve potency and selectivity.

Target Molecule: 2-Chloro-4-[2-(4-trifluoromethylphenyl)ethoxy]benzoic acid.

Experimental Workflow (Graphviz):

Figure 2: Synthetic workflow for converting the building block into a bioactive carboxylic acid.

Detailed Procedure:

-

Alkylation: React this compound (2.0 g, 10 mmol) with 4-(trifluoromethyl)phenethyl bromide (2.8 g, 11 mmol) using Protocol A. Yield: ~85% (White solid).

-

Hydrolysis: Treat the resulting ether (2.5 g) with LiOH according to Protocol B.

-

Result: The 2-chloro substituent forces the carboxylic acid to twist relative to the aromatic ring, a conformation favored by the PPAR

ligand-binding domain.

Data Summary Table:

| Property | Value / Observation |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 136–137°C (Lit.) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in Water |

| pKa (Phenol) | ~7.8 (Predicted) – More acidic than Ethylparaben |

| H-Bond Donor | 1 (Phenol) |

| H-Bond Acceptor | 3 (Ester + Phenol) |

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 12652105 (Ethyl 3-chloro-4-hydroxybenzoate isomer comparison) and CID 91821 (Acid form). National Center for Biotechnology Information (2024).

-

-

PPAR Agonist Structural Activity Relationships

-

Synthetic Protocols (Alkylation/Hydrolysis)

-

"The Williamson Ether Synthesis." Chemistry Steps (General protocol adaptation for phenolic esters).

-

-

Related Heterocyclic Synthesis

-

Kamadatu, L., et al. "Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives."[2] Neliti (Demonstrates esterification/alkylation on similar phenolic scaffolds).

-

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic esters.

Sources

- 1. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Novel Antimicrobial Candidate

Part 1: Executive Summary & Chemical Rationale

Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) represents a halogenated derivative of the widely used preservative Ethylparaben. While traditional chlorination of parabens typically occurs at the 3- or 5-position (ortho to the hydroxyl group) during water treatment processes, the 2-chloro isomer (ortho to the ester carbonyl) offers a distinct pharmacological profile.

Key Value Proposition:

-

Enhanced Lipophilicity: The chlorine substitution increases the partition coefficient (LogP), facilitating superior penetration through the lipid bilayers of Gram-positive bacteria and fungal cell walls compared to the non-halogenated parent.

-

Hydrolytic Stability: Unlike standard parabens which are susceptible to esterases, the chlorine atom at the C2 position provides steric hindrance, potentially shielding the ester bond from rapid enzymatic hydrolysis.

-

Target Specificity: Preliminary Structure-Activity Relationship (SAR) data suggests that ortho-halogenation to the ester group modulates electron density, altering the pKa of the phenolic hydroxyl and influencing proton gradient decoupling efficacy.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Relevance to Application |

| Molecular Formula | C₉H₉ClO₃ | -- |

| Molecular Weight | 200.62 g/mol | Small molecule, good bioavailability potential. |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic; requires organic co-solvents (DMSO/EtOH) for aqueous testing. |

| pKa (Phenolic OH) | ~8.0 - 8.2 | Slightly more acidic than Ethylparaben (pKa 8.4) due to inductive effect of Cl. |

| Solubility | Low in water (<100 mg/L); High in Ethanol, DMSO | Formulation requires emulsifiers or non-aqueous delivery systems. |

Mechanism of Action (SAR Analysis)

The antimicrobial activity of this compound is driven by its ability to act as a non-specific membrane disruptor and metabolic inhibitor.

Figure 1: Structure-Activity Relationship (SAR) & Mechanism

Caption: SAR analysis highlighting how the 2-chloro substituent enhances membrane penetration and metabolic stability compared to non-halogenated parabens.

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution (CLSI M07 adapted for lipophilic compounds) Objective: Determine the lowest concentration inhibiting visible growth.

Expert Insight: The Solvent Paradox

Standard aqueous preparations will fail due to precipitation. You must use a "Solvent Tolerance" control to ensure the DMSO/Ethanol vehicle does not inhibit growth on its own.

Materials:

-

Test Compound: this compound (Purity >98%).[1]

-

Solvent: 100% DMSO (Dimethyl sulfoxide).

-

Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

-

Dye: Resazurin (0.01%) for visual confirmation (optional).

Workflow:

Figure 2: MIC Assay Workflow with Solvent Controls

Caption: Step-by-step MIC workflow emphasizing the necessity of vehicle controls for lipophilic agents.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until clear.

-

Intermediate Dilution: Dilute the stock 1:10 into sterile MHB to achieve 1000 µg/mL (Final DMSO concentration: 10%). Note: If precipitation occurs, increase DMSO concentration but verify organism tolerance.

-

Serial Dilution: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 100 µL of the Intermediate Dilution to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

-

Inoculation: Dilute overnight bacterial culture to ~5 x 10⁵ CFU/mL. Add 100 µL to all wells.

-

Final Test Range: 500 µg/mL down to ~1 µg/mL.

-

Final DMSO: <5% (generally safe for most bacteria; S. aureus is robust, P. aeruginosa may be sensitive).

-

-

Incubation: 35°C ± 2°C for 16-20 hours.

-

Analysis: Record the lowest concentration with no visible turbidity.

Protocol B: Time-Kill Kinetics

Objective: Determine if the activity is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

-

Preparation: Prepare tubes with MHB containing the compound at 2x MIC and 4x MIC .

-

Inoculum: Inoculate with ~1 x 10⁶ CFU/mL.

-

Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate on agar.

-

Calculation: Plot Log10 CFU/mL vs. Time.

-

Bactericidal: ≥3 log10 reduction from initial inoculum.

-

Bacteriostatic: <3 log10 reduction.

-

Part 4: Application Notes & Stability[2]

Formulation Compatibility

-

pH Range: Most effective at pH < 7.0. At pH > 8.0, the phenol deprotonates (phenolate form), significantly reducing membrane penetration and antimicrobial efficacy.

-

Incompatibility: Avoid formulation with non-ionic surfactants (e.g., Polysorbate 80) at high concentrations, as they form micelles that sequester the lipophilic paraben, neutralizing its activity (the "Paraben Paradox").

Safety & Toxicology[3]

-

Skin Sensitization: Like other halogenated aromatics, potential for contact dermatitis exists.

-

Environmental Impact: Halogenated parabens are persistent.[2] Waste must be disposed of via high-temperature incineration, not down the drain.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

ChemicalBook. (2023). This compound Properties and CAS 56069-35-3. Retrieved from

-

Dechnitirat, L. (2018). Halogenated parabens and halogenated phenoxyethanols as antibacterial agents.[3] Chulalongkorn University. Retrieved from

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from

-

Błędzka, D., et al. (2014).[4] Parabens as preservatives and their presence in the environment. Science of The Total Environment. (Contextual reference on paraben toxicity and chlorination byproducts).

Sources

Application Notes and Protocols for the Analytical Determination of Ethyl 2-chloro-4-hydroxybenzoate

This comprehensive guide provides detailed analytical methods for the determination of Ethyl 2-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various organic compounds. These protocols are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a blend of theoretical understanding and practical, field-tested insights.

Introduction and Physicochemical Profile

This compound (CAS No. 56069-35-3) is a chlorinated derivative of ethylparaben.[1] Its chemical structure, featuring a hydroxyl group, a chlorine atom, and an ethyl ester on a benzene ring, dictates its analytical behavior. Understanding its physicochemical properties is paramount for the development of robust and reliable analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| LogP (predicted) | 2.22 | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| pKa (estimated for phenolic OH) | ~7.5 | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for the routine analysis of this compound, offering high resolution, sensitivity, and reproducibility.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the chlorine atom increases the hydrophobicity of the molecule compared to its non-chlorinated analog, ethylparaben, leading to a longer retention time under identical conditions. The UV detector is suitable for this compound due to the presence of the chromophoric benzene ring.

Suggested HPLC Method Parameters

The following parameters are proposed as a starting point for method development, based on established methods for similar compounds such as parabens and other hydroxybenzoic acid derivatives.[3][4]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is recommended for the simultaneous analysis of the main component and its potential impurities, which may have a wide range of polarities. |

| Gradient | 40% Acetonitrile to 80% Acetonitrile over 15 minutes | This gradient should effectively elute the main peak and any more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time. |

| Column Temperature | 30°C | Ensures reproducible retention times by minimizing temperature fluctuations. |

| Detection | UV at 259 nm | Based on the UV absorption maximum of the structurally similar ethylparaben.[5] The actual absorption maximum for this compound should be experimentally determined. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Experimental Protocol

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the analyte using a calibration curve generated from the peak areas of the working standards.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual synthesis solvents or certain by-products.

Rationale for GC-MS and Derivatization

Direct GC analysis of this compound is possible; however, the presence of the polar hydroxyl group can lead to peak tailing and reduced sensitivity. Derivatization of the hydroxyl group, for example, by silylation, can improve chromatographic performance. GC-MS provides high sensitivity and specificity, allowing for the confident identification of unknown impurities based on their mass spectra.

Suggested GC-MS Method Parameters

The following GC-MS parameters are suggested as a starting point, drawing from methods for the analysis of similar phenolic and benzoic acid compounds.[6]

Table 3: Proposed GC-MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | A modern GC system with precise temperature and flow control is essential for reproducible results. |

| MS Detector | Agilent 7250 GC/Q-TOF or equivalent | A high-resolution mass spectrometer allows for accurate mass measurements and confident compound identification. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-polar compounds.[7] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte and its derivatives. |

| Oven Program | 80°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A temperature program that allows for the separation of compounds with a range of boiling points. |

| Derivatization | With N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective silylating agent for hydroxyl groups. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Mass Range | m/z 50-550 | A wide mass range to capture the molecular ion and fragment ions of the analyte and potential impurities. |

Experimental Protocol

-

Derivatization: In a GC vial, dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Analysis: Identify the peak for the derivatized this compound and any impurities by comparing the obtained mass spectra with a reference library (e.g., NIST).

Impurity and Degradation Product Analysis

A thorough understanding of potential impurities is crucial for ensuring the quality and safety of any chemical compound.

Potential Impurities from Synthesis

The synthesis of ethyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with ethanol.[8] Therefore, potential impurities in this compound could include:

-

2-Chloro-4-hydroxybenzoic acid: The unreacted starting material.

-

Other chlorinated isomers: Formed during the chlorination of the starting material.

-

Residual solvents: From the reaction and purification steps.

Potential Degradation Products

Hydroxybenzoic acid esters can be susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding carboxylic acid (2-chloro-4-hydroxybenzoic acid) and ethanol.[9] Stability studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are recommended to identify potential degradation products.[10]

Method Validation and System Suitability

All analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Visualizations

Figure 1: General Analytical Workflow

Caption: A generalized workflow for the analysis of this compound.

Figure 2: HPLC Method Development Logic

Caption: A decision-making flowchart for HPLC method development.

References

-

Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

-

Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

- Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.

- Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.

- European Commission. (2006). Identification and determination of 2-phenoxy-ethanol, methyl, ethyl, propyl, and butyl 4-hydroxybenzoate in cosmetic products. Official Journal of the European Union, L 97, 14-23.

-

ChemBK. (n.d.). Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

- Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.

-

PubChem. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

-

Victoria University Research Repository. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

-

G.L. Sciences Inc. (n.d.). Analysis of p-Hydroxybenzoic acid methyl ester. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]

- Morini, L., Pozzi, F., & Groppi, A. (2017). Stability of benzodiazepines in hair after prolonged exposure to chlorinated water.

-

Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]

-

ResearchGate. (2023). Ethyl Paraben Derivatives as Future Potential Drug. Retrieved from [Link]

-

ResearchGate. (2021). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

ResearchGate. (2017). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]

-

DOI. (2023). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization. Retrieved from [Link]

-

ResearchGate. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pKa values [stenutz.eu]

- 3. Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. lcms.cz [lcms.cz]

- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 9. aseancosmetics.org [aseancosmetics.org]

- 10. ema.europa.eu [ema.europa.eu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 2-chloro-4-hydroxybenzoate

[1]

Introduction & Scientific Context

Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) is a halogenated derivative of Ethylparaben. It frequently appears as a key intermediate in the synthesis of complex pharmaceutical agents or as a chlorinated by-product in the degradation of paraben-based preservatives.

The analytical challenge lies in separating this molecule from its likely impurities:

-

Ethyl 4-hydroxybenzoate (Ethylparaben): The non-chlorinated precursor.

-

2-Chloro-4-hydroxybenzoic acid: The hydrolysis degradation product.

-

Positional Isomers: Such as Ethyl 3-chloro-4-hydroxybenzoate.[1]

Mechanistic Insight: The "Chlorine Shift"

The addition of a chlorine atom to the benzene ring at the ortho position (relative to the ester) significantly alters the physicochemical properties compared to the parent paraben:

-

Hydrophobicity: Chlorine is lipophilic. This increases the LogP (approx. 2.87) compared to Ethylparaben (LogP ~2.47), resulting in longer retention times on Reverse-Phase (RP) columns.

-

Acidity (pKa): The electron-withdrawing nature of chlorine stabilizes the phenoxide ion, slightly lowering the pKa of the phenolic hydroxyl group (approx. 8.5). This necessitates strict pH control in the mobile phase to suppress ionization and prevent peak tailing.

Method Development Strategy

This protocol utilizes a Reversed-Phase C18 chemistry.[2] The method is designed to be "Self-Validating" by ensuring resolution between the target analyte and its critical pair (Ethylparaben).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse XDB-C18 or Waters Cortecs) | C18 provides the necessary hydrophobic selectivity to separate the chlorinated species from the non-chlorinated precursor. |

| Mobile Phase A | 0.1% Orthophosphoric Acid ( | Acidic pH (~2.2) keeps the phenolic group protonated (neutral), ensuring sharp peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than Methanol, providing better peak symmetry for halogenated aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Detection | UV @ 254 nm | The aromatic ring provides strong absorption at this wavelength. |

| Injection Vol | 10 µL | Standard volume; adjust based on sample concentration. |

Gradient Program

A gradient is recommended to elute the more polar hydrolysis products early while ensuring the lipophilic chlorinated target elutes within a reasonable timeframe.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial equilibration |

| 2.0 | 80 | 20 | Isocratic hold for polar impurities |

| 12.0 | 20 | 80 | Linear ramp to elute target |

| 15.0 | 20 | 80 | Wash step |

| 15.1 | 80 | 20 | Return to initial |

| 20.0 | 80 | 20 | Re-equilibration |

Experimental Protocol

Reagent Preparation

-

Diluent: Mix Water:Acetonitrile (50:50 v/v).

-

Mobile Phase A: Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.

-

Standard Preparation:

-

Weigh 10.0 mg of this compound reference standard.

-

Dissolve in 10 mL Diluent (Stock: 1000 µg/mL).

-

Dilute to working concentration (e.g., 50 µg/mL) using the Diluent.

-

System Suitability (The "Self-Validating" Check)

Before running samples, inject the System Suitability Solution (containing both Ethylparaben and the Target).

-

Requirement 1: Resolution (

) between Ethylparaben and this compound > 2.0. -

Requirement 2: Tailing Factor (

) for the target peak < 1.5. -

Requirement 3: RSD of peak area (n=5 injections) < 2.0%.

Predicted Elution Order

Based on hydrophobic theory and structural analysis:

-

2-Chloro-4-hydroxybenzoic acid (Hydrolysis product) - Early Eluting

-

Ethyl 4-hydroxybenzoate (Precursor) - Mid Eluting

-

This compound (Target) - Late Eluting

Visualizing the Workflow

The following diagram illustrates the analytical decision matrix and the retention logic.

Caption: Analytical workflow demonstrating the elution order based on hydrophobicity (Chlorine effect).

Method Validation Guidelines (ICH Q2)

To ensure this method is robust for regulatory submission, perform the following validation steps:

Specificity

Inject individual standards of known impurities (Ethylparaben, 4-hydroxybenzoic acid). Verify that no peaks co-elute with the main peak. Use a Diode Array Detector (DAD) to confirm peak purity.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

-

Acceptance:

.[3]

Precision[4]

-

Repeatability: 6 injections of the target concentration. RSD

2.0%.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Intermediate Precision: Different analyst, different day. Overall RSD

2.0%.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interactions or ionization of phenol. | Ensure Mobile Phase A pH is |

| Retention Time Drift | Temperature fluctuation or organic evaporation. | Use a column oven (30°C). Cap solvent bottles tightly. |

| Co-elution with Precursor | Gradient slope too steep. | Decrease the %B ramp rate (e.g., extend gradient time from 10 to 20 mins). |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][5] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate (Isomer Analog).Link

-

S. Sunaric et al. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels. Revue Roumaine de Chimie. (2016). Link (Demonstrates separation of paraben analogs on C18).

-

Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Link

Use of "Ethyl 2-chloro-4-hydroxybenzoate" as a preservative in formulations

An Application Guide for the Evaluation of Ethyl 2-chloro-4-hydroxybenzoate as a Novel Preservative in Pharmaceutical and Cosmetic Formulations

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and potential application of this compound as a preservative. While structurally related to the widely used parabens, this chlorinated derivative is not extensively documented as a commercial preservative. Therefore, this guide moves beyond a simple recitation of established use-cases. Instead, it presents the necessary scientific rationale and detailed experimental protocols required to characterize, validate, and implement a novel preservative candidate like this compound. The protocols are designed to be self-validating, providing a robust pathway from initial screening to in-formulation efficacy testing.

Introduction: The Rationale for Novel Preservatives

The chemical preservation of multi-dose pharmaceutical and cosmetic products is a critical aspect of formulation science, ensuring patient safety by preventing microbial contamination during storage and use. The paraben family (esters of p-hydroxybenzoic acid) has been a cornerstone of preservation for decades due to its broad-spectrum efficacy, stability, and cost-effectiveness.[1] Ethylparaben (Ethyl 4-hydroxybenzoate), for instance, is a common antifungal preservative used across food, cosmetic, and pharmaceutical industries.[2][3]

This compound (CAS: 56069-35-3) represents a structural analog of ethylparaben, distinguished by a chlorine atom at the C2 position of the benzene ring.[4] While studies on various chlorobenzoic acid derivatives have indicated antimicrobial potential[5][6], specific efficacy data and established protocols for this compound as a formulation preservative are not prevalent in public literature. This guide, therefore, serves as a foundational document, outlining the necessary steps to rigorously evaluate its potential.

The primary objective is to provide the scientific community with the tools to answer the following questions:

-

What is the intrinsic antimicrobial activity of this compound against relevant microorganisms?

-

How does it perform within a complex formulation?

-

What are the critical parameters to consider during its incorporation into a product?

Physicochemical Properties and Proposed Mechanism of Action

A thorough understanding of a preservative's chemical nature is fundamental to its successful application.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 56069-35-3 | [4] |

| Molecular Formula | C₉H₉ClO₃ | [4] |

| Molecular Weight | 200.62 g/mol | [4] |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Postulated Mechanism of Antimicrobial Action

The precise mechanism for this compound is unelucidated. However, based on its structural similarity to parabens and other phenolic compounds, a multi-faceted mechanism can be proposed. Parabens are known to disrupt microbial integrity by inhibiting key cellular processes.[7] Their primary mode of action is believed to be the disruption of the cytoplasmic membrane, which compromises membrane potential and transport functions. Additionally, they can inhibit the synthesis of DNA and RNA and interfere with essential enzyme systems like ATPases and phosphotransferases.

The introduction of a chlorine atom may enhance lipophilicity, potentially improving the molecule's ability to penetrate microbial cell membranes.[8] This enhanced penetration could lead to more efficient disruption of cellular functions.

Caption: Postulated antimicrobial mechanism of this compound.

Formulation and Application Considerations

Before conducting efficacy testing, a formulator must consider several key parameters that influence preservative performance.

-

pH Stability and Efficacy: Parabens generally exhibit antimicrobial activity over a wide pH range (4-8), though their efficacy can decrease at higher pH levels due to the formation of the less active phenolate anion.[3] The pKa of the phenolic hydroxyl group is therefore a critical parameter. Aqueous solutions of ethylparaben are most stable at a pH of 3-6 and can be autoclaved with minimal decomposition.[9] It is crucial to determine the stability profile of the chlorinated analog across the intended formulation's pH range.

-

Solubility: The poor aqueous solubility of longer-chain parabens can limit their effectiveness in the aqueous phase of emulsions, which is where microbial growth primarily occurs.[1] Ethylparaben itself is only slightly soluble in water but freely soluble in ethanol and methanol.[9][10] The solubility of this compound in water, glycols, and other formulation solvents must be quantified to ensure a sufficient concentration resides in the vulnerable aqueous phase.

-

Incompatibilities: Parabens are known to be incompatible with certain raw materials. Their activity can be reduced by interactions with non-ionic surfactants (e.g., polysorbates) through micellar binding. They are also known to discolor in the presence of iron and are susceptible to hydrolysis by strong acids and weak alkalis.[3] Compatibility studies with all formulation excipients are essential.

-

Use Concentration: The typical use level for parabens in cosmetics ranges from 0.01% to 0.3%. The goal of the following protocols is to determine the effective concentration range for this compound. Synergistic effects with other preservatives could also be explored to broaden the spectrum of activity and lower use concentrations.[3]

Experimental Protocols for Efficacy Evaluation

The following protocols provide a stepwise approach to characterizing the antimicrobial efficacy of this compound, from initial screening to in-product validation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the preservative that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient approach.[11]

Objective: To quantify the intrinsic antimicrobial potency of this compound against a panel of standard microorganisms.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Test organisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

-

Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile diluent (e.g., Dimethyl sulfoxide (DMSO) for stock solution, broth for serial dilutions)

-

Spectrophotometer or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in which it is freely soluble. A typical starting concentration is 10,240 µg/mL.

-

Microorganism Preparation: Culture bacteria at 30-35°C for 18-24 hours and C. albicans at 20-25°C for 48 hours. Harvest cells and suspend in sterile saline, adjusting the turbidity to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

Serial Dilution:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the preservative stock solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration gradient (e.g., 5120, 2560, 1280... down to 10 µg/mL).

-

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well.

-

Controls:

-

Positive Control: Wells containing medium and inoculum only (no preservative).

-

Negative Control: Wells containing medium and preservative only (no inoculum).

-

Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used for the stock solution.

-

-

Incubation: Incubate the plates at the appropriate temperature for 24 hours for bacteria and 48 hours for yeast.

-

Result Interpretation: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by reading absorbance at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Antimicrobial Effectiveness Test (AET / PET)